molecular formula C5H2FN3O B1344304 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS No. 356783-31-8

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No.: B1344304
CAS No.: 356783-31-8
M. Wt: 139.09 g/mol
InChI Key: LJZHACRGZWYTAX-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells . Moreover, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to upregulation or downregulation of specific genes, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK), thereby modulating cellular energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s overall activity and function within the biological system.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . In the mitochondria, it can influence mitochondrial function and energy production, while in the nucleus, it can affect gene expression and DNA repair processes.

Preparation Methods

The synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile can be achieved through several routes. One common method involves the reaction of 3,6-difluoropyrazine-2-carbonitrile with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other functionalized pyrazine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile can be compared with other similar compounds, such as:

  • 3,6-Difluoropyrazine-2-carbonitrile
  • 3-Hydroxypyrazine-2-carboxamide
  • 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester
  • 3,6-Difluoropyrazine-2-carbonitrile

These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific functional groups and reactivity, making it suitable for particular applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZHACRGZWYTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232602
Record name 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-31-8
Record name 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356783-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 10 mL of N,N-dimethylformamide was dissolved 1.0 g of 3,6-difluoro-2-pyrazinecarbonitrile. At an ice-cooled temperature, 0.64 g of sodium acetate was added and stirred for 6 hours. The reaction mixture was added to a mixture of 20 mL of ethyl acetate and 20 mL of water, pH was adjusted to 1.5 with 6 mol/L hydrochloric acid, and the organic layer was separated. The organic layer was washed with saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel chromatography [eluent: n-hexane:ethyl acetate-: 1:1] to obtain 0.45 g of 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile as a yellow-colored solid product.
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Synthesis routes and methods II

Procedure details

In a mixture of 30 mL of acetonitrile and 20 mL of water was dissolved 1.0 g of 6-fluoro-3-(4-methoxyphenoxy)-2-pyrazinecarbonitrile. After adding 11.2 g of diammonium cerium nitrate, the mixture was heated under reflux for 3 hours. The reaction mixture was returned to room temperature, a mixture consisting of 50 mL of toluene, 50 mL of water and 10 mL of 5% aqueous solution of sodium thiosulfate was added to the reaction mixture, and the aqueous layer was separated. Ethyl acetate (50 mL) was added to the aqueous layer thus obtained, and the organic layer was separated. The organic layer thus obtained was washed with saturated aqueous solution of sodium chloride, treated with active charcoal, and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. Thus, 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Name
6-fluoro-3-(4-methoxyphenoxy)-2-pyrazinecarbonitrile
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1 g
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reactant
Reaction Step One
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diammonium cerium nitrate
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50 mL
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50 mL
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

In a mixture of 7.5 mL of acetonitrile and 3 mL of water was dissolved 0.45 g of 6-fluoro-3-(4-hydroxyphenoxy)-2-pyrazinecarbonitrile. Then, 1.17 g of diammonium cerium nitrate was added at room temperature, and stirred at the same temperature as above for 15 minutes. A mixture of 10 mL of ethyl acetate and 5 ml of 5% aqueous solution of sodium thiosulfate was added to the reaction mixture, and the organic layer was separated. The organic layer thus obtained was washed with saturated aqueous solution of sodium chloride, treated with active charcoal and dried on anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. Thus, 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Name
6-fluoro-3-(4-hydroxyphenoxy)-2-pyrazinecarbonitrile
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
diammonium cerium nitrate
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1.17 g
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10 mL
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Synthesis routes and methods IV

Procedure details

In a mixture of 30 mL of acetonitrile and 15 mL of water was dissolved 1.0 g of 3-[4-(benzyloxy)phenoxy]-6-fluoro-2-pyrazinecarbonitrile. After adding 8.5 g of diammonium cerium nitrate, the mixture thus obtained was heated under reflux for 3 hours. The reaction mixture was returned to room temperature, a mixture consisting of 50 mL of ethyl acetate, 5 ml of water and 5 mL of 5% aqueous solution of sodium thiosulfate was added, and the organic layer was separated. The organic layer thus obtained was washed with saturated aqueous solution of sodium chloride, treated with active charcoal and dried on anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure. Thus, 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Name
3-[4-(benzyloxy)phenoxy]-6-fluoro-2-pyrazinecarbonitrile
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1 g
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reactant
Reaction Step One
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diammonium cerium nitrate
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8.5 g
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reactant
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50 mL
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15 mL
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5 mL
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Synthesis routes and methods V

Procedure details

In 5 mL of toluene was dissolved 1.0 g of 3-(allyloxy)-6-fluoro-2-pyrazinecarbonitrile. After adding 0.82 g of aluminum chloride, the mixture was stirred at room temperature for 1.5 hours. Water (5 mL) was added to the reaction mixture, the aqueous layer was separated, and the organic layer was extracted first with 3 mL of water and then with 2 ml of water. The aqueous layers were united and washed with 5 mL of toluene, and extracted with 15 mL of ethyl acetate. The organic layer thus obtained was washed with 3 mL of water and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. Thus, 0.45 g of 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Quantity
0.82 g
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reactant
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5 mL
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3-(allyloxy)-6-fluoro-2-pyrazinecarbonitrile
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1 g
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5 mL
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